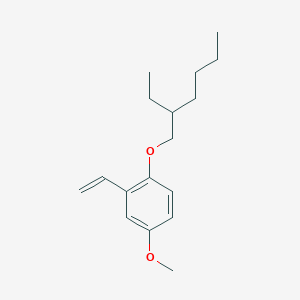

2-(2-Ethylhexyloxy)-5-methoxystyrene

描述

属性

IUPAC Name |

2-ethenyl-1-(2-ethylhexoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-5-8-9-14(6-2)13-19-17-11-10-16(18-4)12-15(17)7-3/h7,10-12,14H,3,5-6,8-9,13H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPRNYAUPOCWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=C(C=C(C=C1)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization Chemistry of 2 2 Ethylhexyloxy 5 Methoxystyrene

Mechanistic Studies of Polymerization Processes

The polymerization of 2-(2-Ethylhexyloxy)-5-methoxystyrene is expected to proceed via a radical mechanism, similar to other styrenic monomers. The general process involves the initiation, propagation, and termination of polymer chains. The electronic and steric effects of the 2-(2-ethylhexyloxy) and 5-methoxy substituents are predicted to play a significant role in the kinetics and control of the polymerization. The electron-donating nature of the alkoxy groups can increase the electron density of the vinyl group, potentially affecting the rate of polymerization.

Radical Polymerization Pathways and Kinetics

Conventional free radical polymerization of this compound would typically be initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting primary radicals add to the vinyl group of the monomer, creating a new radical species that propagates by adding to subsequent monomer units.

The kinetics of this process are generally described by the classical rate equation for radical polymerization. However, the bulky 2-ethylhexyloxy group may introduce steric hindrance, which could influence the propagation rate constant (k_p) and termination rate constant (k_t). Studies on the free radical polymerization of styrene (B11656) have established a foundation for understanding these kinetics. For instance, the polymerization of styrene often exhibits first-order kinetics with respect to the monomer and half-order kinetics with respect to the initiator.

Controlled Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers.

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. cmu.edu For this compound, an ATRP system would typically consist of the monomer, an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

The electron-donating alkoxy groups on the styrene ring are expected to influence the ATRP equilibrium. Research on para-substituted styrenes has shown that electron-donating groups can decrease the polymerization rate. cmu.edu Therefore, the polymerization of this compound via ATRP may require careful optimization of reaction conditions to achieve good control.

Table 1: Representative Conditions for ATRP of a Styrenic Monomer (Styrene) This table presents typical conditions for the ATRP of styrene, which can be considered a starting point for the optimization of the polymerization of this compound.

| Parameter | Value |

| Monomer | Styrene |

| Initiator | 1-Phenylethyl bromide |

| Catalyst | CuBr |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Solvent | Anisole |

| Temperature | 110 °C |

| [Monomer]:[Initiator]:[CuBr]:[PMDETA] | 100:1:1:1 |

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that employs stable nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to control the polymerization. cmu.edu In a typical NMP of a styrenic monomer, the reaction is initiated by a unimolecular initiator (an alkoxyamine) or a combination of a conventional initiator and a nitroxide.

The polymerization of this compound via NMP is expected to proceed in a controlled manner, similar to styrene itself. cmu.eduresearchgate.net The kinetics of NMP are characterized by a linear increase in molecular weight with conversion and the production of polymers with low polydispersity. The rate of polymerization in NMP is influenced by the C-ON bond homolysis rate of the dormant alkoxyamine species. cmu.edu

Table 2: Representative Conditions for NMP of a Styrenic Monomer (Styrene) This table provides illustrative conditions for the NMP of styrene, which could be adapted for this compound.

| Parameter | Value |

| Monomer | Styrene |

| Initiator/Control Agent | N-tert-Butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) based alkoxyamine |

| Temperature | 120 °C |

| [Monomer]:[Initiator] | 200:1 |

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CRP method that can be applied to a wide range of monomers. Control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent. The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For styrenic monomers like this compound, dithiobenzoates or trithiocarbonates are typically effective.

The RAFT polymerization of this monomer would involve a conventional radical initiator (e.g., AIBN) and a suitable RAFT agent. The polymerization kinetics are influenced by the transfer constants of the RAFT agent and the rates of addition and fragmentation.

Table 3: Representative Conditions for RAFT Polymerization of a Styrenic Monomer (Styrene) This table shows typical conditions for the RAFT polymerization of styrene, which can serve as a guide for the polymerization of this compound.

| Parameter | Value |

| Monomer | Styrene |

| Initiator | Azobisisobutyronitrile (AIBN) |

| RAFT Agent | 2-Cyano-2-propyl dithiobenzoate |

| Solvent | Toluene (B28343) |

| Temperature | 80 °C |

| [Monomer]:[RAFT Agent]:[AIBN] | 200:1:0.2 |

Photoinitiated Radical Polymerization

Photoinitiated radical polymerization offers spatial and temporal control over the polymerization process. This technique utilizes a photoinitiator that generates radicals upon exposure to UV or visible light. For this compound, a photoinitiated system would involve the monomer and a suitable photoinitiator. The bulky and electron-rich nature of the monomer might influence the efficiency of photoinitiation and the subsequent propagation steps.

Cationic Polymerization: Living and Controlled Approaches

Living cationic polymerization represents a powerful technique for synthesizing well-defined polymers with controlled molecular weights, low molar mass distributions, and complex architectures like block copolymers. wikipedia.org The key to living polymerization is the minimization of chain transfer and termination side-reactions. wikipedia.org In ideal living cationic systems, active ionic propagating species exist in a chemical equilibrium with dormant covalent species, with the rate of exchange being significantly faster than the rate of propagation. wikipedia.org

The monomer this compound, like other alkoxystyrenes such as p-methoxystyrene (p-MOS), is well-suited for cationic polymerization due to the electron-donating nature of the alkoxy substituents, which can stabilize the positive charge of the carbocationic propagating center. wikipedia.org Research into the living cationic polymerization of p-MOS, a model compound for this class of monomers, has paved the way for controlled polymerization methodologies. Early work by Higashimura and Sawamoto utilized systems like iodine/HI to achieve living polymerization of p-MOS and to form block copolymers. wikipedia.org Modern approaches often rely on an initiator/co-initiator system, for instance, an alcohol and a Lewis acid, to generate the active electrophile. wikipedia.org

Visible Light-Controlled Cationic Polymerization

A significant advancement in controlled cationic polymerization is the use of visible light as an external stimulus, which allows for remarkable spatio-temporal control over the polymerization process. d-nb.inforesearchgate.netchemrxiv.org Researchers have developed a novel, metal-free, visible light-controlled living cationic polymerization system for p-methoxystyrene, which is conceptually applicable to this compound. chemrxiv.orgnih.govresearchgate.net

This system employs an organic photocatalyst, tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate, in conjunction with a phosphate (B84403) chain transfer agent (CTA). d-nb.infonih.govresearchgate.net The polymerization is triggered by low-energy green LED light (e.g., 532 nm) at room temperature. d-nb.infochemrxiv.orgresearchgate.net The process exhibits clear living characteristics, yielding polymers with predictable molar masses and narrow molar-mass dispersity (Đ ≈ 1.25). d-nb.inforesearchgate.netnih.gov

A key feature of this photocatalytic system is its exceptional "on-off" switching capability. d-nb.infonih.gov The polymerization proceeds only when the light is on and halts completely in the dark. chemrxiv.org This control is so precise that the dormant period in the "off" state can be extended for as long as 36 hours, after which polymerization can be reinitiated by light without compromising the living nature of the system. d-nb.inforesearchgate.netnih.gov Furthermore, the photocatalyst can be easily deactivated and decolorized by adding a base after the reaction, simplifying the purification of the final polymer. d-nb.infochemrxiv.org

The proposed mechanism involves the photocatalyst, which, upon light absorption, oxidizes the phosphate CTA via a photo-induced electron transfer (PET) process. researchgate.net This generates a radical cation that subsequently fragments, releasing a proton to initiate the monomer polymerization and creating the active cationic species. researchgate.net

Table 1: System for Visible Light-Controlled Living Cationic Polymerization of p-Methoxystyrene

| Component | Function | Example Compound |

|---|---|---|

| Monomer | Building block of the polymer | p-Methoxystyrene (p-MOS) |

| Photocatalyst (PC) | Absorbs visible light and initiates the reaction | Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate |

| Chain Transfer Agent (CTA) | Controls the polymerization and forms dormant species | Phosphate CTA |

| Light Source | External stimulus to trigger polymerization | Green LED (532 nm, 5 W) |

This data is based on studies of p-methoxystyrene, a model compound for this compound. d-nb.infochemrxiv.orgresearchgate.net

Role of Chain Transfer Agents in Cationic Systems

Chain Transfer Agents (CTAs) are crucial components in controlled polymerization systems, including cationic polymerization. radtech.orgnsf.govgoogle.com Their primary role is to control the molecular weight and structure of the resulting polymers. google.com In living cationic polymerization, CTAs facilitate a reversible transfer of the active center between growing polymer chains, often leading to a dynamic equilibrium between active and dormant species. wikipedia.org

In the visible-light controlled system described for p-methoxystyrene, a phosphate-based CTA is essential. d-nb.infonih.gov The photocatalyst oxidizes the CTA, which then initiates the polymerization. researchgate.net This process ensures that the number of polymer chains is directly related to the amount of CTA used, allowing for predictable molecular weights. d-nb.info

Beyond photocatalytic systems, other types of CTAs have been explored for controlling the cationic polymerization of electron-rich styrenes. For instance, methanol (B129727) has been demonstrated to act as an effective degenerative chain transfer agent for the cationic polymerization of p-alkoxystyrenes initiated by triflic acid. rsc.org This process, analogous to the Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism, shows a pseudo-first-order rate kinetic after an initial induction period. rsc.org The "livingness" of this alcohol-mediated system was confirmed by the successful chain extension of the polymer upon sequential addition of more monomer. rsc.org

In cationic polymerization of other monomers like epoxides, alcohols acting as CTAs can influence both the reaction kinetics and the final polymer properties. radtech.org They can participate in the polymerization through an "Activated Monomer" (AM) mechanism, where the alcohol's hydroxyl group attacks an activated monomer, in contrast to the "Active Chain End" (ACE) mechanism of typical chain growth. radtech.org The inclusion of such CTAs generally leads to increased polymerization rates and final conversion levels. radtech.org

Condensation Polymerization for Poly(phenylene vinylene) Derivatives

Condensation polymerization provides a distinct pathway to synthesize conjugated polymers like poly(phenylene vinylene) (PPV) and its derivatives. One of the most studied derivatives is poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), which is synthesized from monomers derived from 2-(2-ethylhexyloxy)-5-methoxybenzene, the core structure of the styrene monomer . crimsonpublishers.comsigmaaldrich.comsigmaaldrich.com These methods typically involve the step-growth coupling of bifunctional monomers. researchgate.net

Horner-Wadsworth-Emmons Polymerization Routes

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming carbon-carbon double bonds with high stereoselectivity, predominantly yielding E-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. researchgate.netwikipedia.org Its reliability and versatility make it suitable for polymerization reactions to create PPV derivatives. researchgate.net

In the context of polymerization, a poly-HWE reaction would typically involve the reaction of a bis-phosphonate monomer with a dialdehyde (B1249045) monomer. The reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt, which is easily removed by aqueous extraction, to form the vinylene linkage. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the HWE reaction can be influenced by several factors, including the choice of base, solvent, reaction temperature, and the steric bulk of the reactants. wikipedia.orgresearchgate.net

Gilch Polymerization and Mechanistic Insights

The Gilch polymerization is a widely used and advantageous method for synthesizing PPV derivatives, including MEH-PPV. crimsonpublishers.comchegg.comchegg.com The reaction is notable for its tolerance of a wide range of substituents on the monomer and its relative insensitivity to air and moisture compared to other polymerization methods. chegg.comchegg.com

The standard Gilch route involves the polymerization of an α,α'-dihalogenated p-xylene (B151628) monomer, such as 2,5-bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene, by treating it with a strong base like potassium tert-butoxide. crimsonpublishers.comchegg.com The mechanism is understood to proceed through a quinoidal intermediate, which is generated upon deprotonation of the acidic benzylic protons by the strong base. chegg.com This is followed by the elimination of a hydrogen halide to form a p-xylylene intermediate, which then polymerizes. chegg.com While initially believed to be insensitive to oxygen, it is now understood that the polymerization proceeds via a radical mechanism, and exposure to oxygen and moisture can terminate the radical chain, thus limiting the final molecular weight of the polymer. chegg.com

Researchers have demonstrated that the molecular weight of MEH-PPV synthesized via the Gilch route can be modulated by adjusting the reaction conditions. rsc.org

Table 2: Effect of Reaction Conditions on Gilch Polymerization of MEH-PPV

| Solvent | Temperature (°C) | Molecular Weight ( kg/mol ) | Yield (%) |

|---|---|---|---|

| n-Pentane | 25 | 32 | 97 |

This data highlights the tunability of the Gilch synthesis to achieve different polymer characteristics. rsc.org

Copolymerization Strategies and Architectures

Copolymerization strategies are employed to create materials that combine the properties of different polymers into a single macromolecule or blend. For derivatives of this compound, such as MEH-PPV, these strategies are used to tune optoelectronic properties, improve processability, or introduce new functionalities.

One approach is the creation of block copolymers. Living cationic polymerization is particularly adept at this, as the living nature of the chain ends allows for the sequential addition of a second, different monomer. wikipedia.org For example, block copolymers of p-methoxystyrene and isobutyl vinyl ether have been synthesized, demonstrating the feasibility of creating complex architectures. wikipedia.org

Another strategy involves creating fluorescent polymer microspheres through miniemulsion polymerization. researchgate.net In one study, polystyrene (PS)/MEH-PPV fluorescent microspheres were prepared by polymerizing styrene in the presence of the pre-formed MEH-PPV. researchgate.net By incorporating a comonomer such as acrylic acid, functional carboxyl groups can be introduced onto the surface of the microspheres, making them suitable for biological applications. researchgate.net The emitting wavelength of these composite microspheres could be regulated by changing the amount of the initiator used in the polymerization process. researchgate.net This method provides a platform for preparing functional conjugated polymer nanoparticles. researchgate.net

Statistical and Alternating Copolymers

The synthesis of statistical copolymers allows for the modification of polymer properties by randomly incorporating different monomer units along the polymer chain. In the case of this compound, copolymerization can be used to fine-tune characteristics such as solubility, thermal properties, and optoelectronic behavior.

For instance, free radical polymerization is a common method to produce statistical copolymers. This can be achieved by reacting this compound with other vinyl monomers, such as styrene or various acrylates, in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting copolymer composition is largely dependent on the reactivity ratios of the comonomers and their feed ratio in the reaction mixture.

Alternating copolymers, where monomer units are arranged in a regular alternating sequence, can also be synthesized, often requiring specific polymerization techniques or comonomer pairs with a strong tendency to alternate. While specific examples for this compound are not extensively documented in the provided search results, the principles of alternating copolymerization would apply. This typically involves comonomers with significantly different electronic properties, where one is electron-rich and the other is electron-poor, leading to the formation of a charge-transfer complex that polymerizes.

Block Copolymer Synthesis and Controlled Architectures

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a poly(this compound) segment enables the creation of materials with well-defined, phase-separated nanostructures. These materials are of interest for a variety of applications, including as thermoplastic elastomers, in drug delivery, and for creating ordered thin films.

Controlled/"living" polymerization techniques are essential for the synthesis of well-defined block copolymers. nih.gov These methods, such as living anionic polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the sequential addition of different monomers to a growing polymer chain. nih.govwarwick.ac.uk This results in block copolymers with predictable molecular weights and low polydispersity indices (Đ), typically in the range of 1.15–1.2. nih.gov

A common strategy is the macroinitiator method, where a pre-synthesized polymer with an active initiating site at its chain end is used to initiate the polymerization of a second monomer. For example, a living polystyrene chain, prepared via anionic polymerization, could be used to initiate the polymerization of this compound to form a polystyrene-b-poly(this compound) diblock copolymer. The distinct properties of each block, such as one being a mechanical carrier and the other being an active component, can be leveraged to design functional materials. nih.gov

Graft Copolymerization for Tailored Properties

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical composition. This architecture can be used to combine the properties of two different polymers in a single material, leading to tailored properties such as improved melt flow or impact strength. google.com There are three main approaches to synthesizing graft copolymers: "grafting-from," "grafting-to," and the macromonomer method.

In the "grafting-from" approach, initiating sites are created along the backbone of a pre-existing polymer. These sites are then used to initiate the polymerization of a second monomer, in this case, this compound, to grow the grafts.

The "grafting-to" method involves attaching pre-made polymer chains (the grafts) to a polymer backbone that has reactive functional groups. For example, a poly(this compound) chain with a reactive end-group could be attached to a functionalized backbone polymer.

The macromonomer technique involves the synthesis of a polymer chain with a polymerizable group at one end, such as a vinyl group. This macromonomer can then be copolymerized with another monomer to form a graft copolymer. While specific examples of graft copolymers involving this compound are not detailed in the search results, these established methods are applicable for creating such tailored structures. google.comvt.edu

Control over Polymer Structure and Molecular Weight Distribution

The ability to control the structure and molecular weight distribution of polymers is crucial for achieving desired material properties and performance. For poly(this compound), this control is achieved through the selection of appropriate polymerization techniques.

Precision Synthesis via Living Polymerization Techniques

Living polymerization methods are a class of chain-growth polymerizations where the ability of a growing polymer chain to terminate or transfer is absent or negligible. warwick.ac.uke-bookshelf.de This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low Đ), and complex architectures like block copolymers. nih.govresearchgate.net

Living anionic polymerization is a powerful technique for the polymerization of styrene derivatives. rsc.org By using an appropriate initiator, such as an organolithium compound, under high vacuum conditions, the polymerization of this compound can proceed in a controlled manner. The molecular weight of the resulting polymer is determined by the molar ratio of the monomer to the initiator, and the polymerization continues until all the monomer is consumed. rsc.org

Visible light-controlled living cationic polymerization has also been demonstrated for methoxystyrene derivatives. researchgate.netchemrxiv.org This technique utilizes a photocatalyst and a chain transfer agent to control the polymerization process under mild conditions, such as green LED light irradiation. researchgate.netchemrxiv.org This method offers excellent temporal control, allowing the polymerization to be switched "on" and "off" by controlling the light source. chemrxiv.org The resulting polymers exhibit predictable molar masses and narrow molar-mass dispersity (Đ ≈ 1.25). researchgate.netresearchgate.net

Table 1: Comparison of Living Polymerization Techniques for Styrenic Monomers

| Polymerization Technique | Initiator/Catalyst System (Example) | Key Features | Typical Polydispersity (Đ) |

|---|---|---|---|

| Living Anionic Polymerization | Organolithium compounds (e.g., n-BuLi) | High vacuum required, sensitive to impurities, allows for block copolymer synthesis. rsc.org | < 1.1 |

| Atom Transfer Radical Polymerization (ATRP) | Copper complex / Alkyl halide | Tolerant to functional groups, controlled molecular weight. nih.gov | 1.1 - 1.5 |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Thiocarbonylthio compounds (e.g., dithioesters) | Wide range of monomers, tolerant to functional groups. | 1.1 - 1.4 |

| Visible Light-Controlled Living Cationic Polymerization | Photocatalyst / Chain Transfer Agent | Spatiotemporal control, metal-free options, mild conditions. researchgate.netchemrxiv.org | ~1.25 researchgate.netresearchgate.net |

Advanced Polymeric Materials Derived from 2 2 Ethylhexyloxy 5 Methoxystyrene

Electronic Structure and Charge Carrier Dynamics of Conjugated Polymers

The electronic behavior of conjugated polymers derived from 2-(2-ethylhexyloxy)-5-methoxystyrene, most notably MEH-PPV, is governed by the delocalized π-electron system along the polymer backbone. This delocalization is fundamental to their semiconductor properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the electronic and optical properties of conjugated polymers, including their potential in device applications. For MEH-PPV, the HOMO level is reported to be approximately 5.3 eV and the LUMO level is around 3.0 eV. ossila.com The difference between these levels defines the electronic band gap (Eg), which is a crucial factor in determining the polymer's absorption spectrum and the open-circuit voltage in solar cells.

The band gap of MEH-PPV is approximately 2.3 eV, which corresponds to its characteristic absorption in the visible spectrum. ossila.com Engineering this band gap is a key strategy for optimizing material performance. In donor-acceptor (D-A) type conjugated polymers, altering the electron-withdrawing strength of the acceptor unit or the electron-donating strength of the donor unit can systematically tune the HOMO and LUMO levels. umich.edu While the HOMO levels are largely controlled by the donor moiety, increasing the electron-withdrawing power of the acceptor group tends to lower the LUMO level, thereby narrowing the band gap. umich.eduresearchgate.net This principle allows for the rational design of polymers with tailored electronic properties for specific applications. umich.edu

| Parameter | Energy Level (eV) | Reference |

|---|---|---|

| HOMO | 5.3 | ossila.com |

| LUMO | 3.0 | ossila.com |

| Band Gap (Eg) | 2.3 | ossila.com |

Charge carrier mobility is a defining characteristic of a semiconductor's performance in electronic devices. In MEH-PPV, charge transport is highly dependent on factors such as molecular weight, the presence of defects, and the morphology of the polymer film. researchgate.netntnu.edu.tw The transport of charge carriers, typically holes in the case of MEH-PPV, is often described by a multiple trapping or Gaussian disorder model. researchgate.netstrath.ac.uk

The 2-ethylhexyloxy and methoxy (B1213986) side chains on the phenylene ring are not merely for enhancing solubility; they also exert a significant electronic influence. The asymmetric nature of these bulky side chains in MEH-PPV is a key reason for its excellent solubility in many common organic solvents. ossila.com

Electronically, these substituents can affect the polymer backbone's conformation and the resulting electronic properties. While long alkyl side chains are often thought to have a minimal direct impact on the electronic structure beyond a certain length (e.g., propyl), their primary role is to enable processing and influence morphology. researchgate.net The methoxy group, being electron-donating, can influence the electron density of the polymer backbone, affecting the HOMO and LUMO energy levels. The interplay between these side chains governs the polymer's final conformation, whether it adopts a collapsed or extended coil structure in solution, which consequently impacts the electronic and photophysical properties of the resulting solid-state film. scientific.net

A sophisticated method for probing and controlling the quantum properties of charge carriers in conjugated polymers is isotopic engineering. This technique involves selectively replacing atoms with their isotopes to alter nuclear spin properties without changing the chemical structure. In MEH-PPV, replacing hydrogen (¹H) with deuterium (B1214612) (²H) to create perdeuterated MEH-PPV (d-MEH-PPV) has been shown to be an effective strategy for controlling microscopic charge-carrier spin-spin coupling. rsc.org

The hyperfine coupling between the electronic spin of charge carriers (polarons) and the nuclear spins of surrounding hydrogen atoms is a major source of line broadening in magnetic resonance experiments. rsc.org By substituting hydrogen with deuterium, which has a smaller nuclear magnetic moment, the hyperfine interactions are significantly reduced. This leads to a narrowing of the electrically detected magnetic resonance (EDMR) signal, allowing for more precise measurements of other spin-dependent processes. rsc.org This control over local hyperfine fields is crucial for understanding and potentially manipulating spin-dependent phenomena in optoelectronic devices. rsc.org While broadly applicable, the specific application of isotopic engineering to control spin-spin coupling has been demonstrated in materials like hexagonal boron nitride, showcasing its power in enhancing the coherence of quantum spin defects. arxiv.orgnih.govarxiv.org

Optoelectronic Properties and Photophysics

The interaction of light with polymers derived from this compound is central to their use in devices like PLEDs and solar cells.

MEH-PPV exhibits strong absorption in the visible region of the electromagnetic spectrum, which is a result of π-π* electronic transitions along its conjugated backbone. researchgate.net The maximum absorption (λmax) for MEH-PPV in solution is typically observed around 493-500 nm. ossila.comscientific.net In thin films, this peak can be located at similar wavelengths, for example, around 507 nm, often with a broad pattern that can extend towards redder wavelengths, indicating aggregation effects. scientific.netresearchgate.net

Upon absorbing light, the polymer is excited and can then relax by emitting light, a process known as photoluminescence (PL). The emission spectrum of MEH-PPV is red-shifted compared to its absorption spectrum. The main PL peak is typically found around 590 nm, with a vibronic shoulder appearing at approximately 640 nm. scientific.net The precise peak positions and the quantum yield of fluorescence can be influenced by the solvent used for processing, the polymer's conformation (collapsed vs. extended), and the degree of inter- and intrachain aggregation in the solid state. scientific.netacs.org For instance, studies on single MEH-PPV molecules have shown that fluorescence quenching is more efficient in larger, more conformationally disordered molecules. acs.orgacs.org

| Property | Wavelength (nm) | Phase/Solvent | Reference |

|---|---|---|---|

| Absorption (λmax) | 493 | Toluene (B28343) | ossila.com |

| Absorption (λmax) | ~500 | - | scientific.net |

| Absorption (λmax) | 507 | Thin Film | researchgate.net |

| Photoluminescence (Peak) | ~590 | Nanoparticles | scientific.net |

| Photoluminescence (Shoulder) | ~640 | Nanoparticles | scientific.net |

Luminescence Behavior and Quantum Efficiency

The luminescence of polymers incorporating the 2-(2-ethylhexyloxy)-5-methoxyphenylene unit is highly sensitive to their physical state and environment. In dilute solutions, where polymer chains are isolated, photoexcitation typically results in the formation of singlet intrachain excitons, leading to a characteristic "yellow" emission. scielo.br For instance, in toluene, MEH-PPV exhibits a fluorescence emission maximum at approximately 554 nm upon excitation at 493 nm. sigmaaldrich.com More broadly, this emission from the disordered, single-chromophore state is often observed around 580-590 nm. scielo.brnih.gov

In the solid state, such as in thin films, the photoluminescent behavior changes significantly. Increased interchain interactions and the formation of ordered domains lead to the emergence of interchain excitons. scielo.br This results in a notable red-shift in the emission spectrum, with a "red" emission appearing at wavelengths of 640 nm or higher. scielo.brnih.gov This latter emission is characteristic of aggregated or mesomorphic phases within the polymer film. nih.gov The choice of solvent also impacts quantum efficiency; favorable π-π interactions between MEH-PPV and aromatic solvents like toluene can lead to improved quantum efficiency compared to when non-aromatic solvents are used. crimsonpublishers.com

Table 1: Emission Characteristics of MEH-PPV An interactive table summarizing the luminescence properties of MEH-PPV under different conditions.

| State | Dominant Species | Typical Emission Wavelength (nm) | Emission Color | Source(s) |

| Dilute Toluene Solution | Intrachain Excitons | 554 | Yellow-Orange | sigmaaldrich.com |

| Dilute Solution (General) | Intrachain Excitons | ~580 - 590 | Yellow | scielo.brnih.gov |

| Solid Film (Aggregated) | Interchain Excitons | > 640 | Red | scielo.brnih.gov |

Exciton (B1674681) Dynamics and Energy Transfer Processes

The photophysics of these polymers is governed by the dynamics of excitons, which are quasi-particles consisting of a Coulomb-bound electron-hole pair. The nature of these excitons is directly linked to the polymer's morphology. In dilute solutions, photoexcitation primarily creates singlet intrachain excitons, which are confined to a single polymer chain. scielo.br These excitons have a relatively short lifetime and are responsible for the higher-energy yellow-orange emission.

Conversely, in the solid state (films), the proximity of polymer chains facilitates the formation of interchain species, often referred to as aggregates or excimers. scielo.br Photoexcitation in films can thus lead to the formation of lower-energy interchain excitons, where the electron and hole are located on adjacent chains. scielo.br This interchain state is responsible for the red-shifted emission observed at wavelengths greater than 640 nm. scielo.br The transition from intrachain to interchain exciton emission is a key indicator of polymer aggregation and plays a crucial role in the performance of optoelectronic devices.

Influence of Polymer Conformation on Optical Response

The specific conformation—or spatial arrangement—of the polymer chains profoundly influences the material's optical properties. An "open" or extended chain conformation, which can be promoted by using good aromatic solvents like toluene, enhances π-π interactions along the polymer backbone. crimsonpublishers.com This improved interaction can lead to better optical conductivity and quantum efficiency. crimsonpublishers.com In contrast, non-aromatic solvents can cause the polymer chains to coil more tightly, leading to different photophysical behavior. crimsonpublishers.com

Furthermore, the conformation and degree of aggregation can be manipulated during film processing. For example, drop casting a thin film of MEH-PPV in the presence of a high voltage DC electric field can induce conformational changes that align the chromophoric units. nih.gov This process has been shown to reduce the formation of aggregates, resulting in a distinct blue shift in the fluorescence spectrum compared to films cast without an electric field. nih.gov This technique demonstrates that controlling the supramolecular assembly and preventing aggregation can tune the optical response of the final film. nih.gov

Morphology-Property Relationships in Polymeric Films

Aggregation and Nanocrystalline Formation in Solution and Solid State

Aggregation is a critical phenomenon that dictates the properties of MEH-PPV in both solution and the solid state. In solution, particularly upon prolonged storage or aging, MEH-PPV chains can form nanocrystalline aggregates. scielo.br These aggregates can act as physical cross-links between polymer chains. scielo.br Spectroscopic evidence shows that the formation of these solution-based aggregates can suppress the formation of the red-emitting mesomorphic phase in films that are subsequently cast from these aged solutions. scielo.br

In the solid state, aggregation leads to the formation of domains with a higher degree of order compared to the amorphous matrix. nih.gov These aggregated regions are directly responsible for the lower-energy, red-shifted emission profile of the films. scielo.brnih.gov The extent and nature of this aggregation can be influenced by factors such as thermal annealing and the choice of solvent used for film casting. crimsonpublishers.com For instance, scanning electron microscopy reveals that films cast from non-aromatic solvents like THF and chloroform (B151607) tend to be rough and contain craters, whereas films cast from aromatic solvents like toluene are smoother, indicating different aggregation behavior. crimsonpublishers.com

Phase Separation and Blending Effects on Material Performance

Blending MEH-PPV with other polymers is a common strategy to modify its material performance by controlling its morphology. When blended with an optically inert polymer such as poly(methyl methacrylate) (PMMA), the MEH-PPV chains can be dispersed within the PMMA matrix. researchgate.net This can be used to reduce interchain interactions and aggregation, thereby influencing the luminescence properties. researchgate.net The miscibility and resulting phase separation in such blends are critical to device efficacy.

Similarly, blending MEH-PPV with polystyrene derivatives has been studied to probe interchain interactions. scielo.br The performance of the blend is highly dependent on the morphology of the phase-separated domains. Doping MEH-PPV with non-polymeric materials also significantly alters its properties. When doped with materials like lead selenide (B1212193) (PbSe) quantum dots or fullerene derivatives like PCBM, the molecular orbital energy levels of the polymer shift. nih.gov This doping, which occurs at small concentrations, alters the density of states near the Fermi level and is a key strategy for applications in photovoltaics and radiation detection. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Intermediates

Quantum chemical calculations are a powerful tool for elucidating the intrinsic reactivity of monomers and the stability of intermediates formed during polymerization. While specific quantum chemical studies focused exclusively on 2-(2-Ethylhexyloxy)-5-methoxystyrene are not extensively documented in publicly available literature, the principles can be understood from studies on analogous vinyl ether and styrenic compounds.

For similar monomers, quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to determine key parameters that govern reactivity. These include the calculation of atomic charges, frontier molecular orbital (HOMO and LUMO) energies, and the mapping of the molecular electrostatic potential (MEP). nih.govepstem.net These calculations help in identifying the most likely sites for electrophilic or nucleophilic attack, which is crucial for understanding polymerization mechanisms. For instance, in cationic polymerization of vinyl ethers, the electron-rich double bond is susceptible to attack by an electrophile. Quantum chemical calculations can quantify the electron density at the vinyl group, providing a measure of its nucleophilicity and thus its reactivity towards initiation.

Furthermore, the stability of the resulting carbocationic intermediate is a critical factor in determining the rate of propagation. Quantum chemical methods can be employed to calculate the energies of these transient species, offering insights into their stability and the likelihood of side reactions, such as chain transfer or termination.

Molecular Dynamics Simulations of Polymer Conformation and Aggregation

Molecular dynamics (MD) simulations provide a dynamic picture of how polymer chains of poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) behave in different environments, particularly concerning their conformation and tendency to aggregate. researchgate.net These simulations model the movement of atoms over time, governed by a set of force fields that describe the interactions between them.

Aggregation is a key phenomenon in conjugated polymers that profoundly affects their optical and electronic properties. MD simulations can model the process of multiple polymer chains coming together to form aggregates. These simulations can elucidate the driving forces for aggregation, such as van der Waals interactions between the aromatic backbones and solvophobic effects. By analyzing the simulated structures, researchers can understand how the side chains pack and how the backbones align within an aggregate, which is crucial for predicting the performance of materials in applications like organic electronics. researchgate.netsid.ir

Density Functional Theory (DFT) for Electronic Structure Prediction and Energy Levels

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and energy levels of molecules like this compound. nih.govvjst.vn DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

For the this compound monomer, DFT calculations can provide detailed information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govepstem.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and its potential use in optoelectronic devices.

Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Ethers

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.6 eV | Correlates with the electronic transition energy and UV-Vis absorption. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic ether compounds. Specific values for this compound would require dedicated calculations.

DFT can also be used to predict other electronic properties such as ionization potential, electron affinity, and the distribution of electron density within the molecule. epstem.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic and nucleophilic interactions. nih.gov

Mechanistic Modeling of Polymerization Pathways

Computational modeling plays a crucial role in understanding the complex reaction pathways of polymerization. uva.nltue.nl For this compound, mechanistic modeling would involve constructing a detailed kinetic model that includes all the elementary reaction steps: initiation, propagation, chain transfer, and termination.

For complex polymerizations, such as those involving multiple monomer types or competing reaction pathways, mechanistic modeling is essential for unraveling the underlying kinetics and for optimizing reaction conditions to achieve desired polymer properties. uva.nl

Structure-Property Correlation Studies at the Molecular and Supramolecular Levels

Understanding the relationship between the structure of a material and its properties is a central theme in materials science. For poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), computational studies are instrumental in establishing these correlations at both the molecular and supramolecular levels. sid.irresearchgate.net

At the molecular level, computational models can correlate the chemical structure of the repeating unit, including the nature and size of the side chains, with properties such as the polymer's solubility, thermal stability, and electronic characteristics. For example, the bulky and flexible 2-ethylhexyloxy side chains are known to enhance the solubility of MEH-PPV in common organic solvents, a crucial aspect for solution-based processing of thin films for electronic devices.

At the supramolecular level, the focus is on how polymer chains pack together in the solid state and how this packing influences the macroscopic properties of the material. sid.ir Experimental techniques like wide-angle X-ray diffraction (WAXD) have shown that MEH-PPV can form ordered aggregates, and the degree of this ordering is highly dependent on the processing conditions, such as the solvent used for casting a film. sid.irresearchgate.net Computational studies can complement these experimental findings by providing a detailed picture of the intermolecular interactions and the resulting morphology. This understanding is critical for controlling the supramolecular structure to optimize properties like charge transport and photoluminescence efficiency in organic light-emitting diodes (OLEDs) and solar cells. researchgate.netsid.ir

Emerging Research Directions and Future Outlook

Development of Novel Monomer Derivatives for Tailored Properties

The inherent structure of 2-(2-Ethylhexyloxy)-5-methoxystyrene serves as a foundational scaffold for the development of a diverse range of new monomers. Future research is anticipated to focus on systematic modifications of this parent molecule to fine-tune the properties of the resulting polymers for specific applications. Strategic chemical alterations can be made to the aromatic ring, the vinyl group, or the alkoxy side chains.

Key areas of exploration include:

Ring Functionalization: Introducing electron-withdrawing groups (e.g., cyano, nitro, or halide groups) or additional electron-donating groups onto the styrene (B11656) ring can systematically modulate the monomer's electronic characteristics. This approach allows for precise tuning of the polymer's HOMO/LUMO energy levels, which is critical for applications in organic electronics.

Side-Chain Engineering: The 2-ethylhexyloxy group imparts excellent solubility in common organic solvents, a crucial feature for solution-based processing. Future derivatives might incorporate alternative branched or linear alkyl chains to control polymer morphology, crystallinity, and intermolecular packing. Furthermore, introducing polar functional groups or photo-responsive moieties to the side chains could create "smart" polymers that respond to external stimuli.

Vinyl Group Modification: While less common for styrenics, derivatization at the alpha-position of the vinyl group (e.g., creating α-methyl styrene analogues) could enhance the thermal stability and raise the glass transition temperature of the resulting polymer. nih.gov

The systematic synthesis of these derivatives will enable the creation of a library of monomers, providing a clear path to establishing robust structure-property relationships.

| Hypothetical Monomer Derivative | Modification Strategy | Predicted Impact on Polymer Properties | Potential Application Area |

| 4-Cyano-2-(2-ethylhexyloxy)-5-methoxystyrene | Introduction of an electron-withdrawing group (EWG) on the aromatic ring. | Lowers HOMO/LUMO energy levels; may increase electron affinity. | Electron-transporting materials for OLEDs or n-type OFETs. |

| 2,5-bis(2-Ethylhexyloxy)styrene | Replacement of the methoxy (B1213986) group with a second ethylhexyloxy group. | Enhanced solubility; potentially altered film morphology and packing. | Solution-processed dielectric layers; host materials in OLEDs. |

| 2-(2-Ethylhexyloxy)-5-methoxy-α-methylstyrene | Addition of a methyl group to the vinyl unit. | Increased thermal stability (higher Tg); reduced polymerization rate. | High-stability dielectric layers; thermally resistant polymer matrices. |

| 2-(Azobenzene-hexyloxy)-5-methoxystyrene | Incorporation of a photo-switchable azobenzene unit into the side chain. | Photo-responsive properties; reversible isomerization upon light exposure. | Smart optical materials; photo-switchable sensors. |

Advanced Polymerization Techniques for Complex Polymeric Architectures

Moving beyond conventional free-radical polymerization, the future of poly(this compound) lies in the application of advanced controlled polymerization techniques. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for substituted styrenes. cmu.edu These techniques offer precise control over molecular weight, narrow molecular weight distributions (polydispersity), and, most importantly, the ability to create complex polymer architectures.

Emerging research will likely focus on:

Block Copolymers: By sequentially polymerizing this compound with other monomers (e.g., other styrenes, acrylates, or bio-based monomers), well-defined block copolymers can be synthesized. tandfonline.com These materials can self-assemble into ordered nanostructures (e.g., lamellae, cylinders, or spheres), which is a powerful bottom-up approach for fabricating nanoscale devices, patterned media, or advanced membranes.

Graft and Star Polymers: Advanced techniques enable the synthesis of more complex topologies, such as graft copolymers (where polymer chains are attached as side chains to a main polymer backbone) and star polymers (where multiple polymer arms radiate from a central core). These architectures can significantly influence the rheological and mechanical properties of the material.

End-Group Functionalization: Controlled polymerization allows for the precise installation of functional groups at the chain ends. This enables the resulting polymer to be anchored to surfaces or integrated with other materials, such as nanoparticles or biological molecules, to create advanced hybrid materials.

| Polymerization Technique | Key Advantages for this compound | Resulting Polymeric Architectures |

| Free-Radical Polymerization | Simple, robust, and cost-effective. | Homopolymers with broad molecular weight distribution. Limited architectural control. |

| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight, low polydispersity, high chain-end fidelity. cmu.edu | Well-defined homopolymers, block copolymers, star polymers, surface-grafted polymers. |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | High tolerance to functional groups, applicable to a wide range of monomers. | Complex architectures including block, graft, comb, and star polymers. |

| Anionic Polymerization | Produces highly uniform polymers with very low polydispersity. researchgate.net | Well-defined homopolymers and block copolymers. Requires stringent purification. |

Integration into Next-Generation Organic Electronic Devices

The unique combination of solution processability and tunable electronic properties makes polymers derived from this compound promising candidates for various roles in organic electronic devices. While not a conventional conjugated polymer, its polystyrene backbone offers high thermal stability and amorphous character, making it suitable as a host or dielectric component. d-nb.info

Optimization for Organic Photovoltaic (OPV) Cells

In the field of OPVs, poly(this compound) is not envisioned as a primary light-absorbing material but rather as a critical enabling component. Future research could explore its use as:

A Processing Additive: When blended in small quantities into the active layer of a bulk heterojunction (BHJ) solar cell, the polymer could act as a morphology controller. Its solubility properties could influence the phase separation between the donor and acceptor materials (e.g., P3HT and a fullerene derivative), optimizing the domain sizes for efficient exciton (B1674681) dissociation and charge transport. tue.nl

A Dielectric Spacer: In advanced device architectures, thin layers of this polymer could be used as dielectric spacers to minimize charge recombination at the electrode interfaces, thereby improving the open-circuit voltage and fill factor of the device.

Enhancements in Organic Light-Emitting Diodes (OLEDs)

The properties of poly(this compound) make it an excellent candidate for a host material in solution-processed phosphorescent OLEDs (PhOLEDs).

Solution-Processable Host: The ethylhexyloxy side chains ensure high solubility, allowing for the fabrication of the emissive layer via low-cost techniques like spin-coating or inkjet printing. researchgate.net

High Triplet Energy: The non-conjugated polystyrene backbone is expected to have a high triplet energy, which is essential for efficiently hosting high-energy (i.e., green and blue) phosphorescent emitters and preventing back-energy transfer from the dopant to the host.

Charge Transport Tuning: While polystyrene itself is an insulator, the electron-rich alkoxy side chains may facilitate hole transport. Copolymerization with monomers containing electron-transporting moieties could yield single-polymer host materials with balanced charge transport, simplifying device architecture and improving recombination efficiency. researchgate.net

Advancements in Organic Field-Effect Transistors (OFETs) and Sensors

The robust insulating nature of the polystyrene backbone positions this polymer as a prime candidate for the gate dielectric layer in OFETs. researchgate.net

Solution-Processed Gate Dielectric: The ability to deposit the dielectric layer from solution onto flexible substrates is a major advantage over traditional silicon dioxide. This enables the fabrication of low-cost, flexible electronics. nih.gov The polymer's amorphous nature ensures smooth, uniform films with low leakage currents.

Sensing Platforms: For sensor applications, the polymer can serve as both the dielectric and a functional sensing layer. By designing monomer derivatives with specific recognition sites (e.g., receptors for certain volatile organic compounds or biomolecules), OFET-based sensors can be developed. nih.govmdpi.com The binding of the target analyte would modulate the dielectric properties or trap charges at the semiconductor-dielectric interface, leading to a measurable change in the transistor's current.

Bio-Inspired and Environmentally Sustainable Polymeric Systems

A significant future direction for materials science is the development of polymers from renewable feedstocks. The chemical structure of this compound, featuring a substituted aromatic ring, is analogous to building blocks found in lignin, an abundant form of plant biomass.

Future research in this area will likely pursue:

Bio-based Monomer Synthesis: Developing synthetic pathways to produce this monomer or its derivatives from bio-based precursors, such as ferulic acid, eugenol, or other lignin-derived phenols, is a key goal. researchgate.net This would reduce the reliance on petrochemical feedstocks and lower the carbon footprint of the resulting polymer.

Designing for Recyclability: Research into chemical recycling strategies for polystyrene-based materials is gaining traction. This involves designing polymers that can be efficiently depolymerized back to their constituent monomers, creating a closed-loop life cycle.

Bio-inspired Functional Materials: Nature provides inspiration for materials with remarkable properties. nih.govmdpi.com By incorporating bio-inspired functionalities—such as self-healing capabilities through dynamic covalent bonds or stimuli-responsive behavior inspired by natural systems—polymers based on this compound could be developed for advanced applications in soft robotics, adaptive coatings, or biomedical devices. acs.org

Multi-Scale Modeling and Data-Driven Polymer Design

The future of designing polymers derived from monomers like this compound is increasingly reliant on the integration of multi-scale modeling and data-driven approaches. These cutting-edge techniques offer the potential to accelerate the discovery and optimization of novel materials with tailored properties, moving beyond traditional trial-and-error experimental methods. nih.govbohrium.com

Multi-scale modeling provides a framework for understanding and predicting polymer behavior across various length and time scales. For a polymer synthesized from this compound, this could involve:

Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of the this compound monomer. These calculations can provide insights into reaction mechanisms, such as those involved in polymerization, and help predict the intrinsic properties of the resulting polymer chain. mdpi.com

Molecular Dynamics (MD): Moving up in scale, MD simulations can model the dynamic behavior of polymer chains. By simulating the interactions between atoms over time, researchers can predict macroscopic properties such as the glass transition temperature, mechanical strength, and diffusion characteristics of polymers based on this compound.

Coarse-Graining (CG): To study larger systems and longer timescales, coarse-grained models can be developed. In this approach, groups of atoms are represented as single beads, reducing the computational cost while retaining the essential physics of the system. This allows for the simulation of phenomena like polymer self-assembly and morphology formation.

Data-driven polymer design, often leveraging machine learning (ML), is revolutionizing the field by enabling the prediction of material properties from their chemical structure. acs.orgacs.orgmedium.com This paradigm shift involves several key steps: acs.org

Data Curation: The process begins with the collection of large datasets of polymer structures and their corresponding properties from literature, experimental measurements, and computational simulations. mdpi.com

Feature Engineering: Polymer structures are then converted into machine-readable formats, often referred to as molecular fingerprints or descriptors. nih.gov These features numerically represent the chemical and topological characteristics of the polymer.

Model Training: Machine learning algorithms, such as neural networks or decision trees, are trained on this data to learn the complex relationships between the polymer's features and its properties. medium.com

Property Prediction: Once trained, the model can predict the properties of new, hypothetical polymer structures, including those derived from this compound. medium.com

Inverse Design: Advanced ML models can also be used for "inverse design," where a desired set of properties is specified, and the algorithm generates novel polymer structures that are predicted to exhibit those properties. rsc.org

The synergy between multi-scale modeling and data-driven approaches holds immense promise for the targeted design of polymers based on this compound. For instance, high-throughput computational screening, guided by machine learning predictions, can rapidly identify promising candidate polymers for specific applications, significantly reducing the time and resources required for experimental synthesis and characterization.

While specific multi-scale modeling studies and comprehensive data-driven design efforts for polymers derived solely from this compound are not yet widely reported in publicly available literature, the established success of these methodologies in the broader field of polymer science provides a clear roadmap for future research and development in this area. The application of these computational tools is expected to unlock the full potential of this and other novel monomers in the creation of next-generation materials.

常见问题

Q. What are the common synthetic routes for preparing 2-(2-Ethylhexyloxy)-5-methoxystyrene, and what factors influence reaction efficiency?

The synthesis typically involves etherification and methoxylation steps. A key precursor, 2-ethylhexanol, reacts with ethylene oxide under basic catalysis (e.g., KOH) to form the ethylhexyloxy intermediate . Subsequent methoxylation at the 5-position of styrene derivatives is achieved via nucleophilic substitution or Ullmann coupling. Factors affecting efficiency include:

- Catalyst selection : Basic catalysts (KOH, NaOH) optimize ether bond formation but may require neutralization steps to prevent side reactions.

- Temperature control : Reactions are exothermic; maintaining 60–80°C prevents thermal degradation .

- Purification : Distillation or column chromatography removes unreacted precursors and by-products like diethylhexyl ether.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- FTIR : Identifies functional groups (e.g., C-O-C stretch at 1100–1250 cm⁻¹ for ethers, methoxy C-O at ~2850 cm⁻¹) and confirms elimination of hydroxyl groups after functionalization .

- ¹H/¹³C NMR : Distinguishes methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and ethylhexyloxy chain protons (δ 0.8–1.6 ppm). Aromatic protons in styrene appear as multiplet signals (δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 280–300) and fragmentation patterns for structural confirmation.

Advanced Research Questions

Q. How can researchers address discrepancies in thermal stability data reported for this compound across different studies?

Discrepancies often arise from:

- Purity variations : Residual solvents or unreacted monomers lower decomposition temperatures. Use HPLC or GC-MS to verify purity (>98%) .

- Measurement techniques : Compare thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (air) atmospheres. The compound typically degrades at 200–250°C in N₂, but oxidative conditions accelerate breakdown .

- Sample preparation : Ensure consistent film thickness in polymer composites, as thicker films may retain heat and skew results.

Q. What strategies can be employed to optimize regioselectivity in the functionalization of this compound derivatives?

- Directed ortho-metallation : Use methoxy groups as directing agents for lithiation, enabling selective substitution at the 3- or 4-positions .

- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) during multi-step syntheses.

- Catalytic systems : Pd-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in Suzuki-Miyaura reactions for aryl functionalization .

Q. How does the incorporation of this compound into conjugated polymers affect their electronic properties, and what methodologies are used to assess these changes?

The ethylhexyloxy side chain enhances solubility in organic solvents (e.g., chloroform, THF), facilitating solution-processed polymer synthesis. Key assessments include:

- UV-Vis spectroscopy : Measures π-π* transitions; bathochromic shifts indicate extended conjugation (e.g., λₘₐₐ shifting from 350 nm to 450 nm in MEH-PPV analogs) .

- Cyclic Voltammetry (CV) : Determines HOMO/LUMO levels. For example, HOMO levels of −5.2 eV and LUMO of −3.1 eV are typical for styrene-based polymers .

- Charge Carrier Mobility : Use space-charge-limited current (SCLC) measurements to evaluate hole/electron transport in thin-film devices.

Data Contradiction Analysis

Q. Why do studies report conflicting solubility parameters for this compound in polar vs. non-polar solvents?

| Solvent | Solubility (mg/mL) | Study Source |

|---|---|---|

| Hexane | 15–20 | |

| Ethanol | 5–10 | |

| DMF | >50 |

Conflicts arise from:

- Batch variability : Ethylhexyloxy chain branching (2- vs. 3-ethylhexyl) alters hydrophobicity.

- Temperature dependence : Solubility in DMF increases by 30% at 60°C compared to 25°C.

- Measurement methods : Gravimetric vs. spectroscopic quantification may yield differing results.

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent polarity) for reproducibility .

- Data Standardization : Adopt ASTM guidelines for thermal and solubility testing to minimize inter-study variability.

- Advanced Characterization : Pair TEM with AFM to analyze nanoscale morphology in polymer blends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。